molecular formula C19H18F6N2 B6010219 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B6010219
M. Wt: 388.3 g/mol
InChI Key: HJHAWNUNTJZSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound with the molecular formula C11H13F3N2. It is known for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring and a piperazine ring.

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. One common method includes the use of 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one as the alkylating agent . The reaction conditions often involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2/c20-18(21,22)15-5-3-6-16(12-15)27-10-8-26(9-11-27)13-14-4-1-2-7-17(14)19(23,24)25/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHAWNUNTJZSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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